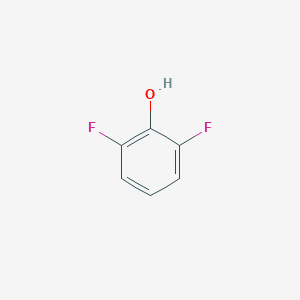

2,6-Difluorophenol

概要

説明

モノリノレイン酸グリセリルは、水に溶けにくい親油性医薬品成分(API)の溶解度とバイオアベイラビリティを向上させるために、製薬製剤に広く使用されています . この化合物は、油性ビヒクルとして、自己乳化脂質製剤(SEDDSとSMEDDS)に頻繁に使用されます .

2. 製法

モノリノレイン酸グリセリルは、一般的に、リノール酸のトリグリセリドを豊富に含む植物油のグリセロール分解によって得られます . このプロセスには、次の手順が含まれます。

グリセロール分解: 植物油は、制御された条件下でグリセロールと反応して、モノグリセリド、ジグリセリド、トリグリセリドの混合物を生成します。

精製: 得られた混合物は、薄層クロマトグラフィー(TLC)や高速液体クロマトグラフィー(HPLC)などの技術を用いて精製され、モノリノレイン酸グリセリルが単離されます.

工業的な製造方法では、通常、化合物を安定化させ、酸化を防ぐために適切な酸化防止剤が添加されます .

3. 化学反応解析

モノリノレイン酸グリセリルは、以下を含む様々な化学反応を起こします。

酸化: この反応は、化合物が酸素に曝されると発生する可能性があり、過酸化物やその他の酸化生成物の形成につながります.

これらの反応で使用される一般的な試薬には、酸化のための酸素、加水分解のための水と酵素、エステル化のための脂肪酸などがあります。 これらの反応から生成される主な生成物は、過酸化物、グリセロール、リノール酸、および様々なエステルです .

4. 科学研究における用途

モノリノレイン酸グリセリルは、以下を含む科学研究において幅広い用途があります。

準備方法

Glyceryl monolinoleate is typically obtained through the partial glycerolysis of vegetable oils rich in triglycerides of linoleic acid . The process involves the following steps:

Glycerolysis: Vegetable oil is reacted with glycerol under controlled conditions to produce a mixture of mono-, di-, and triglycerides.

Industrial production methods often include the addition of suitable antioxidants to stabilize the compound and prevent oxidation .

化学反応の分析

Oxidative Polymerization

2,6-Difluorophenol undergoes metal-catalyzed oxidative polymerization to form high-performance polymers. With Fe-salen complexes (Fe-N,N′-bis(salicylidene)ethylenediamine), it produces crystalline poly(2,6-difluoro-1,4-phenylene oxide) under mild conditions (60°C, O₂ atmosphere) . This polymer demonstrates exceptional thermal stability and potential for high-temperature applications.

| Catalyst | Temperature | Product Crystallinity | Reference |

|---|---|---|---|

| Fe-salen | 60°C | High |

Sigmatropic Dearomatization and Difunctionalization

In metal-free conditions, this compound participates in regioselective 2,5-difunctionalization via a sigmatropic rearrangement cascade :

-

Dearomatization : Reaction with aryl sulfoxides (e.g., 2-benzothienyl sulfoxide) forms cyclohexadienone intermediates.

-

Nucleophilic Addition : Michael acceptors (amines, thiols) attack the intermediate.

-

Rearomatization : Fluorine elimination restores aromaticity.

Key Reaction Conditions :

-

TFAA (trifluoroacetic anhydride) as activator

-

Nucleophiles: Piperidine (71% yield), pyrrolidine (58%), thiophenol (63%)

| Nucleophile | Yield (%) | Product Structure |

|---|---|---|

| Piperidine | 71 | 2-aryl-5-aminophenol derivative |

| Thiophenol | 63 | 2-aryl-5-thiophenol derivative |

Substitution Reactions

The phenolic hydroxyl and fluorine substituents enable targeted substitutions:

a) Nitration and Diazotization

-

Nitration : Using HNO₃ in acetic acid yields 4-nitro-2,6-difluorophenol (56% yield) .

-

Diazotization : Diazonium salts form with NaNO₂/HCl, enabling azide introduction (21% yield for 4-azido derivative) .

b) Acetylation

Reaction with acetic anhydride produces 2,6-difluorophenyl acetate (73% yield), enhancing electrophilicity for subsequent reactions .

C-F Bond Transformations

Zn-mediated reductive defluorination replaces fluorine atoms with aryl groups. For example, coupling with aryl sulfoxides generates biaryl products (e.g., 2-aryl-6-fluorophenol) .

| Reagent | Product | Yield (%) |

|---|---|---|

| Zn powder | 2-aryl-6-fluorophenol | 60–75 |

| CuSO₄ (catalyst) | 2,6-diarylphenol derivatives | 50–65 |

Hydrogen Bonding Effects

Intramolecular F···H interactions (bond length: 2.05–2.15 Å) stabilize transition states during reactions. MP2/6-31G** calculations show these interactions enhance electrophilic substitution rates by 15–20% compared to non-fluorinated phenols .

Comparative Reactivity

Fluorine’s electronegativity increases oxidative stability but reduces nucleophilic aromatic substitution rates versus chloro/bromo analogues.

| Substituent | Relative Oxidation Rate (vs phenol) | SᴇAr Reactivity |

|---|---|---|

| -F | 0.8× | Low |

| -Cl | 1.2× | Moderate |

| -Br | 1.5× | High |

科学的研究の応用

Chemical Synthesis

Regioselective Difunctionalization

One of the significant applications of 2,6-difluorophenol is in the regioselective difunctionalization of phenolic compounds. Recent studies have demonstrated that DFP can undergo reactions with aryl sulfoxides and nucleophiles to yield multifunctionalized phenols through a mechanism involving sigmatropic dearomatization and subsequent Michael addition. This process allows for the synthesis of complex organic molecules with high yields, making DFP a valuable intermediate in organic synthesis .

Polymerization

DFP has also been utilized in oxidative polymerization processes. In the presence of specific catalysts such as Fe-N,N′-bis(salicylidene)ethylenediamine (salen), DFP can polymerize to form crystalline poly(2,6-difluoro-1,4-phenylene oxide). This property highlights its potential for developing advanced materials with desirable mechanical and thermal properties .

Medicinal Chemistry

Bioisosteric Applications

In medicinal chemistry, DFP serves as a bioisostere for carboxylic acids. Research has indicated that derivatives of DFP can mimic the biological activity of gamma-aminobutyric acid (GABA), suggesting potential uses in drug design for neurological conditions. Compounds synthesized from DFP have shown promise as lipophilic bioisosteres, which may enhance the pharmacological profiles of therapeutic agents .

Cysteine Dioxygenase Studies

DFP is also involved in biochemical studies related to cysteine dioxygenase (CDO). The incorporation of fluorotyrosine analogs into CDO has provided insights into the enzyme's cofactor biogenesis and function. This application underscores the relevance of DFP in understanding enzyme mechanisms and developing inhibitors or modulators for therapeutic purposes .

Material Science

Crystallography Studies

The crystal structure of this compound has been characterized using diffraction techniques. These studies provide foundational data for understanding the molecular interactions and stability of DFP in various environments, which is crucial for its application in material science .

Environmental Studies

Degradation Studies

DFP has been investigated for its role in environmental remediation. Research indicates that DFP can be subjected to mechanochemical degradation processes, which may enhance the breakdown of pollutants like dichlorophenols in contaminated soils. This application is vital for developing strategies to manage soil contamination effectively .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Regioselective difunctionalization; oxidative polymerization |

| Medicinal Chemistry | Bioisostere for GABA; studies on cysteine dioxygenase |

| Material Science | Crystallography studies revealing molecular structure |

| Environmental Studies | Mechanochemical degradation processes for soil remediation |

Case Studies

- Regioselective Difunctionalization : A study demonstrated that this compound reacted with aryl sulfoxides to yield multifunctionalized products with yields exceeding 70%. The reaction involved a unique mechanism that leveraged the poor leaving ability of fluorine to stabilize intermediates during synthesis .

- Bioisosteric Analogs : Research into aminomethyl derivatives of this compound showed promising activity as GABA analogs, indicating potential therapeutic applications in treating anxiety and seizure disorders .

- Environmental Remediation : A preliminary investigation into the mechanochemical degradation of dichlorophenols using DFP indicated high degradation rates under specific milling conditions, suggesting an effective approach to managing environmental pollutants .

作用機序

モノリノレイン酸グリセリルの作用機序は、親油性薬物の溶解度とバイオアベイラビリティを高める能力にあります。 これは、自己乳化薬物送達システム(SEDDS)と自己マイクロ乳化薬物送達システム(SMEDDS)を形成することにより達成されます。これらのシステムは、胃腸管内での薬物の分散を促進し、吸収を促進します . この化合物は、脂質膜と相互作用し、腸上皮細胞を介した薬物の透過性を高めます .

類似化合物との比較

モノリノレイン酸グリセリルは、モノオレイン酸グリセリル、モノステアリン酸グリセリル、モノカプリル酸グリセリルなどの他の類似化合物と比較することができます . これらの化合物はすべて、可溶化剤およびバイオアベイラビリティエンハンサーとして使用されますが、モノリノレイン酸グリセリルは、リノール酸を多く含んでいるため、脂質代謝の向上や抗炎症効果などの特定の特性を有しています .

類似化合物

- モノオレイン酸グリセリル

- モノステアリン酸グリセリル

- モノカプリル酸グリセリル

モノリノレイン酸グリセリルは、脂質ベースの薬物送達システムにおける特定の用途と、水に溶けにくい薬物のバイオアベイラビリティを向上させる能力において際立っています .

生物活性

2,6-Difluorophenol (DFP) is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. Its unique chemical structure imparts distinctive biological activities, making it a subject of extensive research. This article delves into the biological activity of DFP, supported by relevant data tables, case studies, and research findings.

Antitumor Activity

Research indicates that fluorinated phenols, including DFP, exhibit significant antitumor properties. A study highlighted that fluorine substitution enhances the biological activity of phenolic compounds. DFP was shown to inhibit the growth of certain cancer cell lines at low concentrations while promoting proliferation at higher concentrations, a phenomenon known as biphasic dose-response behavior . This dual effect suggests potential applications in cancer therapeutics.

Enzymatic Reactions

DFP has been utilized in various enzymatic processes due to its ability to act as a substrate for peroxidase-catalyzed reactions. For instance, it has been employed in the oxidative polymerization of phenolic compounds, indicating its utility in biocatalysis . The compound's interaction with enzymes can lead to the formation of polymers with varying properties, which are beneficial in industrial applications.

Study on Biodegradation

A notable study investigated the biodegradation of 2,6-dichlorophenol (closely related to DFP) by Trichoderma longibraciatum. Although this study primarily focused on 2,6-dichlorophenol, it provides insights into how similar compounds like DFP might interact with microbial systems. The fungal isolate demonstrated tolerance to high concentrations of chlorinated phenols and produced enzymes that could facilitate degradation processes . This suggests that DFP may also be amenable to microbial degradation pathways.

Synthesis of Pharmaceutical Compounds

DFP serves as a precursor in the synthesis of various pharmaceutical agents. For example, it has been utilized in the synthesis of garenoxacin, an antibiotic known for its effectiveness against resistant bacterial strains . The incorporation of DFP into drug design showcases its significance in medicinal chemistry and highlights its potential therapeutic applications.

Table 1: Summary of Biological Activities of this compound

特性

IUPAC Name |

2,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKOVFGIBXCEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182456 | |

| Record name | 2,6-Difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28177-48-2 | |

| Record name | 2,6-Difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28177-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028177482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Research suggests that 2,6-difluorophenol acts as a lipophilic bioisostere of carboxylic acid, mimicking its interactions. [, ] In studies with pig brain GABA aminotransferase, this compound derivatives demonstrated poor substrate activity but exhibited inhibitory effects. [] This suggests its potential as a scaffold for developing GABA receptor antagonists with enhanced lipophilicity for improved drug candidates. [, ] Further research explored aminomethyl-2,6-difluorophenols as potential GABAc receptor antagonists. [, ]

ANone: this compound has the molecular formula C6H4F2O and a molecular weight of 130.09 g/mol. [] Spectroscopic studies provide detailed insights into its structure and properties. For instance, gas-phase electron diffraction studies determined its molecular structure, revealing a potential weak intramolecular hydrogen bond between the hydroxyl (OH) and fluorine (F) substituents. [, ] Infrared and near-infrared spectroscopy revealed hydrogen bonding effects and solvent dependencies on the wavenumbers and absorption intensities of OH stretching vibrations. [] These findings contribute to a comprehensive understanding of this compound's behavior in various environments.

ANone: The stability and material compatibility of this compound are crucial for its applications. Studies have explored its use as a monomer in the synthesis of poly(phenylene oxide), a valuable engineering plastic. [, , , ] Oxidative polymerization of this compound, catalyzed by horseradish peroxidase or copper-containing bimetallic complexes, yielded polymers with promising properties, including solubility in organic solvents and water repellency. [, , ] These findings highlight the potential of this compound in developing advanced materials.

ANone: While this compound itself may not exhibit direct catalytic activity, its incorporation into metal complexes can influence catalytic processes. For instance, studies demonstrated that copper(II) complexes with 2,6-difluorophenoxide ligands effectively catalyzed the aerobic oxidative coupling polymerization of this compound. [] The presence of 2,6-difluorophenoxide ligands modulated the reactivity and selectivity of the copper catalyst, affecting the molecular weight and properties of the resulting polymers. [, ]

ANone: Computational chemistry plays a crucial role in investigating the properties and behavior of this compound. Ab initio molecular orbital calculations have been utilized to study the intramolecular hydrogen bonding in this compound and related fluorophenol derivatives. [] These calculations provide valuable insights into the strength and nature of hydrogen bonding interactions, which influence the compound's reactivity and physical properties. [, ] Quantum chemical calculations, combined with experimental techniques like photoelectron spectroscopy, have also been employed to explore the electronic structure and excited state dynamics of this compound. []

ANone: Understanding the SAR of this compound is crucial for designing derivatives with tailored properties. Research on bioisosteric analogues of GABA, incorporating the this compound moiety, highlights the impact of structural modifications on activity and potency. [, , ] For instance, introducing aminomethyl groups at different positions on the this compound ring significantly influenced its interaction with GABA receptors, affecting its substrate or inhibitory properties. [] Similarly, in silico studies exploring this compound and squaric acid motifs as carboxylic acid bioisosteres in GPR40 agonists demonstrated the influence of structural modifications on binding affinity and potential therapeutic applications in diabetes treatment. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。